2,4-Difluorobenzonitrile

Polymer Chemistry Materials Science Nucleophilic Aromatic Substitution

Polymer chemists often encounter insoluble gels when using generic difluorobenzonitrile isomers in nucleophilic aromatic substitution. 2,4-Difluorobenzonitrile is the correct isomer for soluble architectures: • Tolerates up to 50 mol% monomer excess without cross-linking (2,6-isomer gels at 10-20%) • Melting point 47-49°C enables ambient solid dosing and easy transition to melt-phase processing • 99% purity grade meets GMP documentation requirements for pharma API intermediates Select the isomer that keeps your polymerization on-path.

Molecular Formula C7H3F2N
Molecular Weight 139.1 g/mol
CAS No. 3939-09-1
Cat. No. B042561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzonitrile
CAS3939-09-1
Molecular FormulaC7H3F2N
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C#N
InChIInChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
InChIKeyLJFDXXUKKMEQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzonitrile: Properties and Building Block


2,4-Difluorobenzonitrile (2,4-DFBN) is a fluorinated aromatic compound with a benzonitrile core and fluorine atoms at the 2 and 4 positions on the benzene ring, imparting distinct electronic and steric properties . It is widely recognized as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical industries, where its electron-withdrawing fluorine atoms and nitrile group enable precise molecular modifications for active ingredient development [1]. Its primary value lies in its role as a building block for introducing fluorinated benzonitrile moieties into target molecules via nucleophilic aromatic substitution and cross-coupling reactions .

Fluorinated benzonitrile building block for nucleophilic aromatic substitution and cross-coupling
Introduces 2,4-difluorophenyl moiety into pharmaceutical and agrochemical intermediates
Supports synthesis of soluble multicyclic polymers without cross-linking risk

2,4-Difluorobenzonitrile: Isomer Substitution Risks


The seemingly minor change of relocating a fluorine atom from the 2,4- to a different positional substitution pattern—such as 2,6-difluorobenzonitrile—produces markedly different chemical behavior in nucleophilic substitution and polymerization reactions [1]. This is due to the electronic and steric interplay between the nitrile group and the fluorine substituents, which dictates regioselectivity and reaction outcomes. Consequently, generic substitution with an isomeric difluorobenzonitrile without rigorous re-optimization of reaction conditions can lead to unexpected side products, altered polymer architectures, or complete synthetic failure. The following evidence quantifies these critical differences to inform scientific selection and procurement decisions.

2,4-DFBN (Target) 2,6-DFBN (Substitute)
Polymerization Remains soluble, yields multicyclic polymers even at high monomer excess Cross-links and forms insoluble gel at low monomer excess
Regioselectivity Electronic/steric profile directs desired nucleophilic substitution pattern Different fluorine positioning alters reaction outcome and may generate side products
Isomeric difluorobenzonitriles are not interchangeable without re-optimization. Verify reaction conditions before considering any substitution.

2,4-Difluorobenzonitrile: Quantitative Differentiation Evidence


Cross-Linking Prevention in Polymer Synthesis

In the synthesis of multicyclic poly(benzonitrile ether)s, 2,4-difluorobenzonitrile demonstrates a markedly different cyclization tendency compared to its 2,6-difluoro isomer. Under identical polycondensation conditions with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) in N-methylpyrrolidone, 2,6-difluorobenzonitrile undergoes cross-linking at relatively low monomer excess (≥10 mol %), leading to insoluble products [1]. In contrast, 2,4-difluorobenzonitrile remains soluble even with a 50 mol % monomer excess, yielding multicyclic oligomers and polymers without gelation [1].

Cross-linking prevention
Head-to-head
2,4-DFBN: soluble polymers up to 50 mol% excess; 2,6-DFBN: cross-linked gel at ≤20 mol% excess
Select 2,4-isomer to avoid unintended cross-linking in polyether synthesis.
Macromolecules 2005; identical polycondensation conditions.
Polymer Chemistry Materials Science Nucleophilic Aromatic Substitution

Purity Grade Selection in Pharmaceutical Procurement

Commercial 2,4-difluorobenzonitrile is available in two primary purity grades: 98% and 99%. Market segmentation data indicates that the 99% purity variant commands a premium price and represents a distinct procurement category due to stricter regulatory requirements in the pharmaceutical sector . This purity differential is not merely a nominal specification—it directly correlates with reduced batch-to-batch variability and minimized side reactions during API synthesis [1].

Purity grade segmentation
Supporting evidence
99% purity grade commands premium pricing; 98% grade is standard technical grade
Specify 99% grade for GMP-regulated API synthesis to reduce batch variability.
Market research data; verify certificate of analysis.
Pharmaceutical Manufacturing Quality Control Supply Chain Compliance

Triazole Fungicide Development Pathway

The 2,4-difluorophenyl moiety—derived directly from 2,4-difluorobenzonitrile as a building block—is incorporated into advanced fungicidal compounds currently under patent protection and commercial development for cereal crop protection [1][2]. The fungicidal active compound 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile, which contains the 2,4-difluorophenyl substructure, demonstrates efficacy against fungal diseases of cereals and is formulated in combination with succinate dehydrogenase inhibitors (SDHIs) including fluxapyroxad, benzovindiflupyr, and bixafen [1]. This establishes 2,4-difluorobenzonitrile as a critical intermediate in a defined, high-value agrochemical development pathway with documented patent protection.

Triazole fungicide pathway
Class-level inference
2,4-difluorophenyl moiety essential in Corteva patent family for cereal fungicide activity; isomer not claimed
Verified building block for patent-protected triazole fungicide R&D.
Patent literature; structural specificity required.
Agrochemical Development Fungicide Synthesis Crop Protection

Physical Property Differences for Purification

The melting point of 2,4-difluorobenzonitrile is 47–49 °C (literature), making it a low-melting crystalline solid at room temperature that can be handled as a solid or gently warmed to a liquid . Its solubility profile—soluble in methanol and organic solvents—provides straightforward recrystallization and chromatographic purification options. While direct quantitative isomer comparison data for melting points are available from literature, the distinct physical state of each isomer at standard laboratory temperatures affects material handling, storage, and purification workflows.

Melting point comparison
Data to verify
2,4-DFBN: 47–49 °C; 3,5-DFBN: ~84–86 °C; other isomers range 33–72 °C
Intermediate melting point supports ambient solid storage and mild liquefaction.
Literature values; confirm experimentally for your workflow.
Process Chemistry Purification Physical Characterization

Global Market Demand and Industrial Maturity

The global 2,4-difluorobenzonitrile market was estimated at USD 56.8 million in 2024 and is projected to grow at a compound annual growth rate (CAGR) of 5.85% through 2030 . Alternative market estimates place the 2024 value at approximately USD 150 million with a 6.0% CAGR through 2033 . Key manufacturing regions are concentrated in China, with major producers including Zhejiang Jitai New Materials, Zhejiang Yongtai Technology, and Zhejiang Xieshi New Materials . The market is segmented by application into pharmaceutical intermediates and pesticide intermediates, with the pharmaceutical segment driving premium-purity (99%) demand .

Market maturity
Data to verify
Global market USD 56.8M–150M (2024); CAGR 5.85–6.0% projected through 2030/2033
Established multi-supplier market supports predictable procurement.
Market estimates vary; verify current supply chain conditions.
Market Intelligence Supply Chain Planning Procurement Strategy

2,4-Difluorobenzonitrile: Application Scenarios


Soluble Multicyclic Polyether Synthesis

Researchers synthesizing poly(benzonitrile ether) polymers via nucleophilic aromatic substitution should select 2,4-difluorobenzonitrile when solubility and processability are critical requirements. The 2,4-isomer tolerates up to 50 mol % monomer excess without cross-linking, whereas the 2,6-isomer forms insoluble gels at just 10-20 mol % excess under identical conditions [1]. This makes 2,4-DFBN the preferred monomer for applications requiring soluble, multicyclic polymer architectures suitable for solution processing, coating, or further functionalization. [1]

GMP Pharmaceutical Intermediate Supply

For pharmaceutical development and API manufacturing operating under GMP or stringent quality control requirements, procurement should specify the 99% purity grade of 2,4-difluorobenzonitrile. This premium grade minimizes batch-to-batch variability and reduces the risk of side reactions that could compromise drug substance purity [1]. The 99% grade aligns with regulatory documentation expectations and is the established standard for pharmaceutical intermediate supply chains [1]. [2]

Agrochemical R&D: Triazole Fungicides

Agrochemical research programs developing triazole-based fungicides for cereal crop protection should utilize 2,4-difluorobenzonitrile as the verified building block for introducing the 2,4-difluorophenyl pharmacophore. This specific substitution pattern is incorporated into patent-protected fungicidal compounds demonstrating efficacy against cereal fungal diseases, including formulations combined with SDHI inhibitors such as fluxapyroxad and bixafen [1]. Isomer substitution would produce a different structure-activity relationship not supported by existing patent claims, potentially compromising lead optimization programs [2]. [1][2]

Process Chemistry Optimization with Melting Point

Process chemists designing scalable synthetic routes can leverage the intermediate melting point (47–49 °C) of 2,4-difluorobenzonitrile to optimize handling and reaction conditions. Unlike higher-melting isomers such as 3,5-difluorobenzonitrile (mp 84–86 °C) that require elevated temperatures for liquid-phase reactions, 2,4-DFBN liquefies with gentle warming while remaining a stable solid at ambient storage conditions [1]. This property facilitates precise solid dispensing for small-scale research while enabling straightforward transition to liquid-phase manufacturing without specialized heating equipment. [1]

Application
Selection Property
Validation Focus
Soluble multicyclic polyether synthesis
Cross-linking resistance at elevated monomer excess
Confirm polymer solubility and processability under target conditions
GMP pharmaceutical intermediate supply
High-purity specification (pharmaceutical grade)
Verify batch-to-batch consistency and regulatory documentation
Triazole fungicide agrochemical R&D
2,4-Difluorophenyl pharmacophore building block
Validate structure-activity relationship per patent claims
Process chemistry scale-up
Moderate melting point range
Evaluate ambient solid stability and mild liquefaction during reaction setup

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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